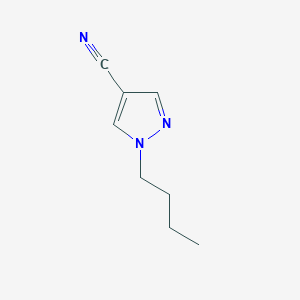

1-Butyl-1H-pyrazole-4-carbonitrile

Description

Significance of Pyrazole (B372694) Carbonitrile Scaffolds in Contemporary Organic Chemistry

Pyrazole carbonitrile scaffolds are a class of heterocyclic compounds that have proven to be of paramount importance in organic chemistry. nih.govnih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of aromaticity, stability, and reactivity. The incorporation of a carbonitrile (cyanide) group at the 4-position further enhances the molecular diversity and utility of these scaffolds. researchgate.net

Historical Context and Evolution of Pyrazole Research Within Heterocyclic Chemistry

The history of pyrazole chemistry dates back to the late 19th century, with the first synthesis of the parent pyrazole molecule. Since then, the field of heterocyclic chemistry has witnessed a continuous evolution in the methods for synthesizing and functionalizing the pyrazole ring. Early research primarily focused on understanding the fundamental reactivity and properties of this heterocyclic system.

Over the decades, the development of new synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has significantly expanded the accessibility and diversity of substituted pyrazoles. nih.gov The introduction of the carbonitrile group into the pyrazole scaffold marked a significant advancement, providing chemists with a powerful synthetic handle for further molecular elaboration. The systematic exploration of N-alkylation, including the introduction of butyl groups, has further broadened the chemical space accessible from these core structures.

Current Research Landscape Pertaining to 1-Butyl-1H-pyrazole-4-carbonitrile and Related Systems

Current research efforts involving this compound and its analogues are primarily focused on their application as key intermediates in the synthesis of biologically active compounds and functional materials. nih.govresearchgate.net While specific studies dedicated solely to this compound are not extensively documented in publicly available literature, the broader class of 1-alkyl-1H-pyrazole-4-carbonitriles is actively being investigated.

Researchers are exploring the use of these compounds in the construction of novel kinase inhibitors, agrochemicals, and materials with specific optical or electronic properties. researchgate.netacs.org The butyl group at the N1-position can influence the solubility, lipophilicity, and steric environment of the molecule, which can be crucial for its biological activity or material properties. A related compound, 5-amino-1-butyl-1H-pyrazole-4-carbonitrile, is commercially available, indicating the utility of N-butylated pyrazole carbonitriles in synthetic campaigns. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1427023-13-9 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

This table presents basic physicochemical data for this compound.

Theoretical Frameworks Guiding Investigations of Pyrazole Carbonitrile Reactivity and Structure

Computational chemistry plays a crucial role in understanding the structure, reactivity, and electronic properties of pyrazole derivatives. eurasianjournals.com Theoretical frameworks, such as Density Functional Theory (DFT), are employed to model the geometry, electron distribution, and spectroscopic properties of molecules like this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXAIMGJOXCBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization of 1 Butyl 1h Pyrazole 4 Carbonitrile Scaffolds

Transformations Involving the Carbonitrile Moiety

The carbonitrile group at the C4 position of the pyrazole (B372694) ring is a key functional handle that can be converted into various other functionalities, significantly expanding the chemical space accessible from this starting material.

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. The selective partial hydrolysis of nitriles to amides is a valuable synthetic route. A common method involves the use of a base in an alcoholic solvent. For instance, the hydrolysis of nitriles to amides can be achieved using potassium hydroxide (B78521) in tert-butyl alcohol. acs.org Another approach for the chemoselective hydration of nitriles to their corresponding amides utilizes tetrabutylammonium (B224687) hydroxide (TBAH) as a catalyst, which is presented as a green, transition-metal-free process applicable to a variety of aromatic and aliphatic nitriles. researchgate.net

Complete hydrolysis of the nitrile group to a carboxylic acid can also be achieved under either acidic or basic conditions, typically with heating. A mild method for the hydrolysis of primary amides to carboxylic acids, which can be seen as the second step of nitrile hydrolysis, employs tert-butyl nitrite (B80452) under neutral conditions. sioc-journal.cnresearchgate.net The synthesis of pyrazole amide derivatives is a significant area of research, with various methods being developed for their preparation. science.gov

The conversion of nitriles to amides can also be performed under alkaline conditions, with the reaction progress being influenced by the energy source, such as traditional heating or ultrasound. semanticscholar.org

Table 1: General Conditions for Nitrile Hydrolysis

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | KOH, tert-butyl alcohol | Amide |

| Chemoselective Hydration | Tetrabutylammonium hydroxide (TBAH) | Amide |

| Complete Hydrolysis | Acid or Base, Heat | Carboxylic Acid |

| Amide to Carboxylic Acid | tert-Butyl nitrite | Carboxylic Acid |

The conversion of the carbonitrile group into a thioamide moiety introduces a sulfur atom, which can significantly alter the biological and chemical properties of the molecule. A novel and efficient method for the synthesis of pyrazole-4-carbothioamides from pyrazole-4-carbonitriles involves the use of thioacetamide (B46855) as the sulfur source in the presence of a catalyst like Amberlyst-15. cdnsciencepub.com This method is highlighted as a rapid, single-step, and clean synthetic protocol, achieving excellent yields and avoiding the use of hazardous reagents like Lawesson's reagent or hydrogen sulfide (B99878) gas. cdnsciencepub.com

Lawesson's reagent, in combination with boron trifluoride-diethyl ether complex, is another effective system for the thionation of a wide range of nitriles, including aromatic and aliphatic substrates, to their corresponding primary thioamides in high yields. dtic.mil Phosphorus pentasulfide is also a viable reagent for the conversion of nitriles to thioamides. beilstein-journals.org

Table 2: Reagents for Thionation of Nitriles

| Reagent | Description |

| Thioacetamide/Amberlyst-15 | A modern, clean, and efficient method for converting pyrazole-4-carbonitriles to pyrazole-4-carbothioamides. cdnsciencepub.com |

| Lawesson's Reagent/BF₃·OEt₂ | A versatile system for the thionation of various nitriles to primary thioamides. dtic.mil |

| Phosphorus Pentasulfide (P₄S₁₀) | A classical reagent for the synthesis of thioamides from nitriles. beilstein-journals.org |

Beyond hydrolysis and thionation, the carbonitrile group can participate in a range of other transformations, including reduction and cycloaddition reactions. The reduction of the nitrile group can lead to the corresponding aminomethyl group, a valuable functional group in medicinal chemistry.

Cycloaddition reactions involving the nitrile group can be used to construct new heterocyclic rings. For example, intramolecular Diels-Alder reactions of pyridazinecarbonitriles with inverse electron demand have been shown to form fused benzonitriles. nih.gov While this example is on a pyridazine (B1198779) system, it demonstrates the potential of the carbonitrile on a heteroaromatic ring to act as a dienophile. The [4+2] cycloaddition between 2-nitro-1H-pyrrole and isoprene (B109036) has also been studied, providing insights into the reactivity of such heterocyclic systems. acs.org Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of pyrazole rings themselves and highlight the versatility of cycloaddition chemistry in heterocyclic synthesis. organic-chemistry.orgmdpi.com The synthesis of pyrano[2,3-c]pyrazole derivatives through multicomponent reactions often involves a carbonitrile-containing reactant, showcasing its utility in building complex fused heterocyclic systems. nih.gov

Strategic Substitutions on the Pyrazole Ring System

The pyrazole ring itself is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups at specific positions, thereby modulating the physicochemical and biological properties of the core scaffold.

The C3 and C5 positions of the pyrazole ring are of particular interest for functionalization. The electronic nature of the pyrazole ring makes these positions susceptible to certain transformations. nih.govrsc.org Research has demonstrated the feasibility of achieving regioselective functionalization at these sites. For instance, a regioselective route to C3-hydroxyarylated pyrazoles has been developed through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov

The synthesis of pyrazoles with specifically tailored substituents at the C3 and C5 positions is a key strategy in the design of new compounds. nih.gov Methodologies for the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles have been reported, which serve as precursors for further derivatization. mdpi.comnih.gov The reaction of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine, for example, yields 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles, demonstrating a route to functionalization at the C3 and C5 positions. researchgate.net

The introduction of halogen atoms and aryl groups onto the pyrazole ring is a critical strategy for creating diverse libraries of compounds for various applications. Halogenation of pyrazoles, such as bromination and iodination, often occurs at the C4 position, but substitution at other positions is also possible depending on the reaction conditions and the nature of the pyrazole substrate. cdnsciencepub.comresearchgate.netresearchgate.netmdpi.com For example, bromination of 1-phenylpyrazole (B75819) with bromine in an inert solvent selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com The use of N-halosuccinimides provides an efficient method for the 4-C halogenation of pyrazoles under mild conditions. researchgate.net

The halogenated pyrazoles are invaluable intermediates for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl and heteroaryl moieties. nih.govrsc.orgnih.govnih.govresearchgate.netorganic-chemistry.orgyoutube.com This palladium-catalyzed reaction between a halopyrazole and a boronic acid or its ester is a powerful and widely used method for C-C bond formation. organic-chemistry.orgyoutube.com It has been successfully applied to a wide range of halogenated aminopyrazoles and their derivatives, allowing for the synthesis of complex aryl-substituted pyrazoles. nih.gov The choice of the halogen (Cl, Br, or I) can influence the reaction outcome, with bromo and chloro derivatives sometimes being superior to iodo derivatives due to a reduced tendency for dehalogenation side reactions. nih.gov Copper-catalyzed coupling reactions of C-nitro-NH-azoles with arylboronic acids also provide a route to N-aryl-C-nitroazoles. beilstein-journals.orgnih.gov

Table 3: Methods for Aryl Group Introduction on the Pyrazole Core

| Reaction | Description | Key Features |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of halopyrazoles with boronic acids/esters. nih.govrsc.orgnih.govnih.govresearchgate.netorganic-chemistry.orgyoutube.com | High functional group tolerance, broad substrate scope, allows for C-C bond formation to introduce aryl and heteroaryl groups. nih.govnih.gov |

| Copper-Catalyzed Coupling | Coupling of azoles with arylboronic acids catalyzed by a copper salt. beilstein-journals.orgnih.gov | Provides a method for N-arylation of azoles. beilstein-journals.orgnih.gov |

Modifications and Substituent Effects of the N1-Butyl Moiety

The size and branching of the N1-alkyl substituent can exert notable steric effects. For instance, in a phosphine-catalyzed domino Morita-Baylis-Hillman reaction, a derivative with an N1-tert-butyl group was found to be unreactive, likely due to the steric hindrance imposed by the bulky tert-butyl group. nih.govmdpi.com This highlights how increasing the steric bulk at the N1 position can impede reactivity at other sites on the pyrazole ring.

Theoretical studies on 3(5)-substituted pyrazoles have shown that the nature of the substituent influences the tautomeric equilibrium. For alkyl groups, a tautomeric equilibrium is often observed. Specifically, bulky groups like tert-butyl have a preference for the 5-position in the pyrazole ring. mdpi.com While 1-butyl-1H-pyrazole-4-carbonitrile has a fixed substitution pattern, this underlying principle of steric influence is relevant when considering modifications to the butyl group.

The electronic properties of the N1 substituent also play a critical role. While a simple alkyl group like butyl is generally considered electron-donating, its replacement with more complex groups can significantly alter the electronic nature of the pyrazole ring. For example, the presence of a 3-nitrophenyl group at the N1 position, as seen in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , introduces a strong electron-withdrawing character. nih.gov In this particular molecule, the pyrazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 50.61°, which can be attributed to the steric bulk of the tert-butyl group. nih.gov

The length of the N-alkyl chain can also influence the biological activity of pyrazole derivatives. In some series of pyrazole compounds, lengthening the aliphatic chain at the N1 position has been shown to lead to higher activity. nih.gov This suggests that modifications to the butyl group, such as extending the chain or introducing unsaturation, could be a strategy for modulating the biological profile of this compound derivatives.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Butyl-1H-pyrazole-4-carbonitrile, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their electronic environments. The pyrazole (B372694) ring protons, typically appearing as singlets in the aromatic region, are influenced by the electron-withdrawing nitrile group and the N-butyl substituent. The butyl group itself gives rise to a series of signals in the aliphatic region, with characteristic splitting patterns and integration values corresponding to the -CH₂- and -CH₃ groups.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of distinct carbon environments. The carbon atoms of the pyrazole ring, the nitrile group, and the butyl chain each resonate at specific chemical shifts, which are indicative of their hybridization and neighboring atoms. The nitrile carbon, for instance, appears in a characteristic downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 (pyrazole) | ~8.0 | - |

| H-5 (pyrazole) | ~7.8 | - |

| C-3 (pyrazole) | - | ~139 |

| C-4 (pyrazole) | - | ~95 |

| C-5 (pyrazole) | - | ~130 |

| C≡N | - | ~115 |

| N-CH₂- | ~4.2 (triplet) | ~50 |

| -CH₂-CH₂- | ~1.8 (sextet) | ~32 |

| -CH₂-CH₃ | ~1.3 (sextet) | ~20 |

| -CH₃ | ~0.9 (triplet) | ~13 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments made from one-dimensional NMR, two-dimensional techniques are indispensable.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the butyl chain, showing correlations between adjacent methylene (B1212753) groups and the terminal methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. sdsu.eduyoutube.com This is crucial for definitively assigning the carbons of the butyl chain and the protonated carbons of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing around 2230-2260 cm⁻¹. Other key absorptions include C-H stretching vibrations from the butyl group and the pyrazole ring (around 2850-3150 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. cu.edu.eg

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the pyrazole ring and the C≡N bond would be expected to give rise to distinct Raman signals.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2230 - 2260 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3150 |

| Pyrazole Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Alkyl C-H | Bending | 1375 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The pyrazole ring system, being aromatic, exhibits characteristic π → π* transitions. The presence of the nitrile group and the N-butyl substituent can influence the wavelength and intensity of these absorptions. The UV-Vis spectrum of this compound is anticipated to show absorption maxima in the ultraviolet region, consistent with the electronic transitions of the substituted pyrazole chromophore. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular formula (C₈H₁₁N₃). The fragmentation pattern would likely involve the loss of the butyl group, the nitrile group, and other characteristic cleavages of the pyrazole ring, providing further structural evidence. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide a wealth of information about the molecule's connectivity and electronic structure, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, which are not observable by solution-state NMR. Currently, the specific crystal structure of this compound is not publicly available. However, analysis of related pyrazole structures indicates that the pyrazole ring is planar, and the butyl group would adopt a low-energy conformation. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Butyl 1h Pyrazole 4 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For 1-Butyl-1H-pyrazole-4-carbonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. sci-hub.setandfonline.com This optimization calculates key geometric parameters like bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. researchgate.netnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties. For instance, the planarity of the pyrazole (B372694) ring and the orientation of the butyl and carbonitrile substituents are critical determinants of its interaction with other molecules. While specific experimental data for this compound is not available, theoretical calculations can predict these parameters with high accuracy.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Atom Pair/Group | Predicted Value (Illustrative) |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| C4-C(Nitrile) | 1.44 Å | |

| C(Nitrile)≡N | 1.16 Å | |

| N1-C(Butyl) | 1.48 Å | |

| Bond Angle | C5-N1-N2 | 112° |

| N1-N2-C3 | 106° | |

| N2-C3-C4 | 111° | |

| C3-C4-C5 | 105° | |

| N1-C5-C4 | 106° | |

| Dihedral Angle | C5-N1-C(Butyl)-C | 178° |

Note: The values in this table are illustrative, based on typical parameters for pyrazole derivatives, and would be precisely determined through specific DFT calculations for this compound.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are instrumental in predicting the chemical reactivity of a molecule. hakon-art.com These descriptors, including HOMO-LUMO energies, Fukui functions, and indices like chemical potential and hardness, provide a quantitative framework for understanding reaction mechanisms. researchgate.nethakon-art.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). hakon-art.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.govunl.edu For pyrazole derivatives, this gap can be finely tuned by different substituents.

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Descriptor | Symbol | Formula | Predicted Value (Illustrative) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

Note: Values are illustrative and would be calculated using DFT.

To determine which atoms in this compound are most susceptible to attack, Fukui functions are calculated. These functions help identify the reactivity of different sites within the molecule for electrophilic, nucleophilic, and radical attacks. hakon-art.com

Global reactivity descriptors also provide insight. The global electrophilicity index (ω) quantifies the molecule's ability to act as an electron acceptor. hakon-art.comresearchgate.net These indices are crucial for predicting how the molecule will behave in various chemical reactions, highlighting the most probable sites for interaction.

Other key reactivity descriptors include chemical potential (μ), hardness (η), and softness (S). Chemical potential measures the tendency of electrons to escape from a system. hakon-art.com Hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. Softness, the reciprocal of hardness, indicates how easily the molecule's electron cloud can be polarized, with softer molecules being more reactive. hakon-art.comresearchgate.net These parameters are calculated using the energies of the frontier orbitals.

Table 3: Global Reactivity Descriptors

| Descriptor | Symbol | Formula (based on I and A) | Formula (based on HOMO/LUMO) |

|---|---|---|---|

| Ionization Potential | I | - | -EHOMO |

| Electron Affinity | A | - | -ELUMO |

| Chemical Potential | μ | -(I+A)/2 | (EHOMO+ELUMO)/2 |

| Chemical Hardness | η | (I-A)/2 | (ELUMO-EHOMO)/2 |

| Chemical Softness | S | 1/η | 2/(ELUMO-EHOMO) |

| Electrophilicity Index | ω | μ²/2η | (EHOMO+ELUMO)² / (4(ELUMO-EHOMO)) |

Note: These formulas are used to calculate the reactivity descriptors from the frontier orbital energies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net The map is plotted on the molecule's surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the nitrile group (C≡N) and the N2 atom of the pyrazole ring, making these the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the butyl group, indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

In this compound, NBO analysis would reveal the hybridization of each atom (e.g., sp² for the ring carbons and nitrogens) and detail the delocalization of π-electrons within the pyrazole ring. It would also identify hyperconjugative interactions between the ring and the butyl and carbonitrile substituents. These interactions, such as the donation of electron density from a bonding orbital to an adjacent anti-bonding orbital, are crucial for understanding the molecule's electronic structure and stability.

Table 4: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C3-C4) | π*(N2-C3) | ~15-20 | π-conjugation in ring |

| π(C5-N1) | π*(C3-C4) | ~10-15 | π-conjugation in ring |

| LP(N2) | σ*(N1-C5) | ~5-10 | Lone pair delocalization |

| σ(C-H) of Butyl | σ*(N1-C5) | ~1-2 | Hyperconjugation |

Note: E(2) is the stabilization energy. Values are illustrative and represent potential interactions that would be quantified by NBO analysis.

No Publicly Available Research Found for Computational Studies of this compound

Extensive searches for specific computational chemistry and theoretical investigations into this compound have yielded no publicly available scientific literature. As a result, a detailed article on the molecular dynamics, binding free energy calculations, tautomeric equilibria, and proton transfer studies for this specific compound cannot be generated at this time.

Despite a thorough review of scientific databases and scholarly articles, no research was found that specifically addresses the computational analysis of this compound in the areas outlined. This indicates a significant gap in the current scientific literature concerning the theoretical investigation of this particular chemical compound.

The requested article structure, focusing on:

Tautomeric Equilibria and Proton Transfer Studies within the Pyrazole Ring

requires specific data and research findings that are not present in published studies for this compound. While general methodologies for these computational techniques are well-established for various pyrazole derivatives and other compounds, their application and the resulting data for the target molecule have not been documented.

Without dedicated research, any attempt to provide information on the molecular dynamics, binding energies, or tautomeric properties of this compound would be speculative and would not meet the required standards of scientific accuracy.

It is possible that research on this compound exists but has not been published or is part of proprietary, in-house studies within private research institutions. However, based on the accessible scientific record, the information necessary to construct the requested article is not available.

Advanced Applications in Chemical Sciences Research

Design and Synthesis of Pyrazole-Based Scaffolds for Chemical Libraries

The construction of diverse chemical libraries is fundamental to modern drug discovery and chemical biology. The pyrazole (B372694) scaffold is a privileged structure in this context, frequently utilized to generate collections of molecules with a high potential for biological activity. While direct research specifically detailing the extensive use of 1-Butyl-1H-pyrazole-4-carbonitrile in large-scale chemical library synthesis is not extensively documented in publicly available literature, the general utility of pyrazole-4-carbonitrile derivatives as versatile synthons is well-established.

The general approach to creating pyrazole-based libraries often involves a multicomponent reaction, such as the one-pot synthesis of pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile (B47326), and a hydrazine (B178648) derivative. researchgate.net This methodology allows for the rapid generation of a wide range of substituted pyrazoles by varying the initial building blocks. The nitrile functionality at the 4-position of the pyrazole ring is particularly valuable as it can be readily transformed into other functional groups, such as amines or carboxylic acids, further expanding the chemical diversity of the library. nih.gov

The butyl group at the N1 position of this compound provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic properties of potential drug candidates, such as cell membrane permeability and metabolic stability. Although specific examples are not readily found in the literature, it is plausible that this compound is utilized as a key intermediate in the synthesis of focused libraries targeting specific biological pathways where such properties are desirable.

Contributions to Agrochemicals Research (e.g., Crop Protection Agents)

The pyrazole ring is a prominent feature in a number of commercially successful agrochemicals. Many pyrazole derivatives exhibit potent insecticidal, fungicidal, and herbicidal activities. While there is no direct and specific evidence in the reviewed scientific literature of this compound itself being commercialized as a crop protection agent, the broader class of 1-substituted-pyrazole-4-carbonitriles is of significant interest in this field.

Research has shown that 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable intermediates for the development of new crop protection agents. These compounds can be synthesized with high regioselectivity and serve as precursors to a variety of agrochemically active molecules. The core structure, featuring a nitrile group and a variable substituent on the pyrazole nitrogen, allows for systematic modification to optimize biological activity and crop safety.

The synthesis of such pyrazole derivatives often involves the reaction of (ethoxymethylene)malononitrile with a substituted hydrazine. The resulting pyrazole-4-carbonitrile can then be further functionalized. The presence of a butyl group, as in this compound, could potentially enhance the compound's efficacy against certain pests or improve its environmental persistence and soil mobility profile, key parameters in the development of effective and safe agrochemicals. However, specific studies to validate this hypothesis for the 1-butyl derivative are not currently available in the public domain.

Role as Precursors and Building Blocks in Complex Organic Synthesis

The pyrazole-4-carbonitrile framework is a versatile precursor in organic synthesis, enabling the construction of more complex heterocyclic systems. The nitrile group at the C4 position is a key functional handle that can participate in a variety of chemical transformations.

While specific, high-profile examples of complex natural product synthesis starting from this compound are not prominent in the literature, the reactivity of the pyrazole-4-carbonitrile system is well-documented. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been utilized as a precursor for the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg This transformation highlights the utility of the pyrazole-4-carbonitrile core in building fused heterocyclic systems, which are often of interest in medicinal chemistry.

The general synthetic utility of pyrazole-4-carbonitriles is further demonstrated by their use in multicomponent reactions to produce highly substituted pyrazoles. researchgate.netnih.gov The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The N-butyl group in this compound would be carried through these synthetic transformations, ultimately influencing the properties of the final complex molecule. The synthesis of various substituted pyrazole-4-carbonitriles, such as 1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives, underscores the modular nature of these building blocks in constructing a diverse range of complex organic molecules. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel and Highly Efficient Catalytic Synthetic Methodologies

The synthesis of pyrazole-4-carbonitrile derivatives is moving towards greener and more efficient methods, with a strong emphasis on novel catalytic systems. researchgate.net Traditional synthetic routes are being replaced by methodologies that offer higher yields, shorter reaction times, and simpler work-up procedures, often utilizing environmentally benign conditions. researchgate.net

A significant area of development is the use of nanocatalysts. For instance, Fe3O4@SiO2@Tannic acid nanoparticles have been employed as a magnetically separable and reusable catalyst for the three-component mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles. nih.gov This method is noted for its high yields and the ability to recover and reuse the catalyst for multiple cycles with consistent activity. nih.govtandfonline.com Similarly, bimetallic Ag/ZnO nanoparticles have been introduced as a recyclable catalyst for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating another green protocol. tandfonline.com Even simple, readily available materials like sodium chloride (NaCl) are being explored as effective catalysts in aqueous media, providing an eco-friendly and cost-effective alternative. researchgate.net

Researchers are also investigating catalyst-free conditions, using novel solvent systems like deep eutectic solvents (DES). researchgate.net A biocompatible DES derived from glucose and urea (B33335) has been successfully used for the multicomponent synthesis of pyrazole-4-carbonitrile derivatives at room temperature, eliminating the need for harmful organic solvents. researchgate.net These advancements in catalytic synthesis are crucial for the sustainable production of pyrazole (B372694) compounds for various applications.

Table 1: Comparison of Catalytic Systems for Pyrazole-4-carbonitrile Synthesis

| Catalyst System | Reaction Type | Key Advantages | Yields | Source(s) |

|---|---|---|---|---|

| Fe3O4@SiO2@Tannic acid | Three-component mechanochemical | Environmentally friendly, high yields, short reaction times, reusable catalyst. | High | nih.govtandfonline.com |

| Ag/ZnO Nanoparticles | Bimetallic nanoparticle catalysis | Green protocol, reusable catalyst. | Not specified | tandfonline.com |

| Sodium Chloride (NaCl) | One-pot three-component | Eco-friendly, aqueous media, high yield, simple work-up, no waste. | High | researchgate.net |

| Glucose/Urea DES | Catalyst-free multicomponent | Biocompatible, no harmful organic solvents, reusable solvent system. | 83-96% | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, and pyrazole chemistry is no exception. youtube.com These technologies are being applied to accelerate the discovery and development of new pyrazole derivatives by predicting reaction outcomes, planning synthetic routes, and designing molecules with desired properties. youtube.comeurasianjournals.comnih.gov

ML models can be trained on large datasets of chemical reactions to predict the products of a reaction, classify reaction types, and even suggest optimal reaction conditions. youtube.com For example, data-driven reaction fingerprints can be generated to cluster chemical reaction space, providing chemists with valuable insights for planning experiments. youtube.com This predictive power helps to reduce the reliance on trial-and-error experimentation, saving time and resources. youtube.com

In the context of synthesis planning, AI algorithms can perform retrosynthetic analysis, breaking down a target molecule like 1-Butyl-1H-pyrazole-4-carbonitrile into simpler, commercially available starting materials. youtube.com Furthermore, AI is being used in medicinal chemistry to design novel pyrazole derivatives with specific biological activities by predicting their pharmacological properties and potential as drug candidates. youtube.comeurasianjournals.com The integration of AI and ML is set to revolutionize how pyrazole chemistry research is conducted, from initial design to final synthesis. nih.govyoutube.com

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights at the Nanoscale

A thorough understanding of the three-dimensional structure of pyrazole derivatives is crucial for elucidating their properties and mechanisms of action. Advanced spectroscopic and analytical techniques are providing unprecedented insights into the molecular and supramolecular structures of these compounds.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Vis spectroscopy are routinely used to confirm the structures of newly synthesized pyrazole derivatives. nih.govrsc.org For example, NMR can elucidate the precise connectivity of atoms, while FT-IR can identify key functional groups within the molecule. nih.govnih.gov

Computational Methodologies for Predictive Modeling of Reactivity and Interactions

Computational chemistry has emerged as a powerful partner to experimental research in understanding the behavior of pyrazole derivatives. eurasianjournals.com Methods like Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations provide deep insights into the electronic structure, reactivity, and dynamic behavior of these molecules. researchgate.net

DFT calculations are widely used to predict a range of properties, including molecular geometries, vibrational frequencies (correlating with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgresearchgate.net This information helps in understanding the reactivity and potential reaction sites of a molecule. researchgate.net Computational modeling can also predict non-linear optical (NLO) properties, suggesting potential applications in communication technology and data storage. researchgate.net

Molecular dynamics simulations allow researchers to study the dynamic behavior of pyrazole derivatives over time, for instance, to assess their stability in different solvent environments. researchgate.net In the context of drug discovery, molecular docking studies are used to predict how a pyrazole derivative might bind to a biological target, such as a protein or enzyme, providing a rational basis for designing new therapeutic agents. tandfonline.comacs.org These computational tools are crucial for accelerating the design process of new materials and pharmaceuticals based on the pyrazole scaffold. eurasianjournals.comresearchgate.net

Exploration of this compound Systems in Interdisciplinary Research Domains

The unique structural features of the pyrazole ring make it a versatile scaffold for applications across a wide range of scientific disciplines. researchgate.net The exploration of this compound and related systems is opening up new avenues in interdisciplinary research.

In medicinal chemistry , pyrazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov For example, specific pyrazole derivatives have been investigated as potent and selective inhibitors of enzymes like phosphodiesterase 9A (PDE9A), which is a target for treating cognitive disorders such as Alzheimer's disease. nih.gov The functional groups on the this compound core can be modified to tune its biological activity for various therapeutic targets.

In materials science , the electronic properties of pyrazole derivatives make them attractive candidates for advanced materials. As suggested by computational studies, some pyrazoles exhibit non-linear optical (NLO) properties, which are important for applications in photonics and telecommunications. researchgate.net

In agrochemicals , pyrazoles have a history of use as herbicides and insecticides. researchgate.net The development of new synthetic methodologies allows for the creation of libraries of pyrazole derivatives that can be screened for novel agrochemical applications.

The continued investigation of this compound systems is expected to yield novel compounds with significant potential in these and other interdisciplinary fields, from catalysis to coordination chemistry. mdpi.com

Q & A

Q. What safety protocols are critical when handling azide intermediates in pyrazole-4-carbonitrile synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.